Bis(2,3-dichloropropyl) octyl phosphate
Description
Bis(2,3-dichloropropyl) octyl phosphate (CAS 64661-03-6) is a chlorinated organophosphate ester (OPE) used primarily as a flame retardant and plasticizer in industrial applications such as polyvinyl chloride (PVC) cables, polyurethane foams, and textiles . Structurally, it consists of two 2,3-dichloropropyl groups and one octyl group bonded to a phosphate core, distinguishing it from tris-substituted analogs like tris(2,3-dichloropropyl) phosphate (TDCPP) . Its molecular weight is 428 g/mol, and it exists as a viscous, pale-yellow liquid with moderate volatility .
Properties
CAS No. |
64661-03-6 |
|---|---|
Molecular Formula |
C14H27Cl4O4P |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
bis(2,3-dichloropropyl) octyl phosphate |
InChI |
InChI=1S/C14H27Cl4O4P/c1-2-3-4-5-6-7-8-20-23(19,21-11-13(17)9-15)22-12-14(18)10-16/h13-14H,2-12H2,1H3 |
InChI Key |
MNMWRKFNDAISEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(OCC(CCl)Cl)OCC(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of bis(2,3-dichloropropyl) octyl phosphate typically involves the reaction of 2,3-dichloropropanol with octyl phosphate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the compound.
Chemical Reactions Analysis
Bis(2,3-dichloropropyl) octyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2,3-dichloropropyl) octyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a flame retardant and its impact on human health.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is widely used as a flame retardant in various materials, including textiles, plastics, and foams.
Mechanism of Action
The mechanism of action of bis(2,3-dichloropropyl) octyl phosphate involves its interaction with biological molecules, particularly enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
| Compound Name | CAS | Substituents | Key Applications | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Bis(2,3-dichloropropyl) octyl phosphate | 64661-03-6 | Two 2,3-dichloropropyl, one octyl | PVC cables, foams | 428 |
| Tris(2,3-dichloropropyl) phosphate (TDCPP) | 13674-87-8 | Three 2,3-dichloropropyl | Furniture foam, textiles | 428 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP isomer) | 13674-87-8 | Three 1,3-dichloro-2-propyl | Electronics, coatings | 428 |
| Tris(2-chloroethyl) phosphate (TCEP) | 115-96-8 | Three 2-chloroethyl | Hydraulic fluids, adhesives | 285.5 |
| Tris(1-chloro-2-propyl) phosphate (TCPP) | 13674-84-5 | Three 1-chloro-2-propyl | Insulation foams, automotive | 327.5 |
Key Observations :
- Functionality : The octyl group enhances compatibility with hydrophobic polymers like PVC, whereas tris-substituted analogs (e.g., TDCPP, TCEP) are more water-soluble and mobile in environmental matrices .
Flame Retardant Efficacy
- This compound : Demonstrates high flame retardancy (LOI >30%) in PVC due to synergistic chlorine-phosphorus action, comparable to TDCPP .
- TDCPP : Widely used in polyurethane foams; releases HCl gas during combustion to suppress flames .
- TCPP : Less chlorinated than TDCPP, resulting in lower flame inhibition but broader industrial use due to lower toxicity concerns .
Toxicity and Environmental Impact
Regulatory and Industrial Status
- This compound: Not currently restricted but flagged for further evaluation under EU REACH due to structural similarity to TDCPP .
- TDCPP : Banned in children’s products in California (SB 1019) and listed as a Candidate Substance under EU SVHC .
- TCEP/TCPP : Subject to EU restrictions (Annex XVII) and phased out in consumer goods .
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